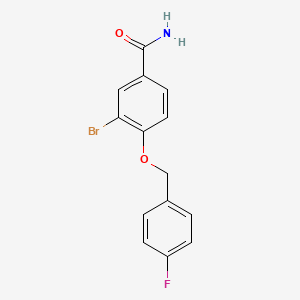

3-溴-4-(4-氟-苯甲氧基)-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

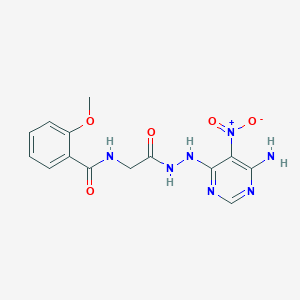

The compound "3-Bromo-4-(4-fluoro-benzyloxy)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with bromo, fluoro, and benzamide groups have been synthesized and characterized, indicating the interest in such structures for various applications, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the amide coupling of a carboxylic acid with an amine. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involved the coupling of a bromophenyl moiety with a benzamide group . These methods could potentially be adapted for the synthesis of "3-Bromo-4-(4-fluoro-benzyloxy)-benzamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands was determined using X-ray diffraction, revealing a triclinic space group . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated, showing a strong intramolecular hydrogen bond . These studies provide insights into the molecular conformations and potential intermolecular interactions of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often as intermediates for the synthesis of more complex molecules. For example, the synthesis of phenanthridinone involves 2-bromo-N-(2,4-difluorobenzyl)benzamide as an intermediate . Additionally, benzamide derivatives can form metal complexes, as shown by the synthesis and characterization of Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . These reactions highlight the versatility of benzamide derivatives in coordination chemistry and organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the crystal packing and polymorphism, as seen in the case of 3-fluoro-N-(3-fluorophenyl)benzamide, which exhibits concomitant polymorphism due to disorder in the crystal structure . The introduction of fluorinated amide substituents can also lead to potent biological activities, as demonstrated by the pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides . These properties are crucial for the development of benzamide derivatives as pharmaceuticals or materials with specific characteristics.

科学研究应用

晶体结构分析

晶体结构的研究对于理解像3-溴-4-(4-氟-苯甲氧基)-苯甲酰胺这样的化合物的分子排列和相互作用至关重要。相关的N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构已经报道,阐明了两个苯环之间的二面角,受溴和氟基团等取代基的影响。这项研究是设计和开发新材料和药物的基础,突出了结构分析在化学合成和药物设计中的重要性(Suchetan 等人,2016)。

合成和抗病原活性

新化学衍生物的合成和表征,包括具有溴和氟取代基的衍生物,对于发现具有潜在抗病原活性的化合物至关重要。对硫脲衍生物的研究探索了它们与细菌细胞的相互作用,证明了卤素取代基在增强抗菌性能中的重要性。此类研究为开发新型抗菌剂提供了一条途径,该抗菌剂在治疗由能够形成生物膜的细菌引起的感染中具有潜在应用(Limban 等人,2011)。

光催化应用

在环境修复方面,化合物的な光催化特性引起了极大的兴趣。研究半导体颗粒在水性介质中卤代取代苄醇的异相光催化分解突出了使用此类化合物光降解有机污染物的潜力。该应用对于开发更清洁、更可持续的水处理和污染控制方法至关重要(Wissiak 等人,2000)。

芳基化反应性

研究了包括3-溴-4-(4-氟-苯甲氧基)-苯甲酰胺衍生物在内的(多)氟苯甲酰胺在钯催化的直接芳基化反应中的反应性,以了解氟取代基对这些反应区域选择性的影响。这些发现对于合成复杂的有机分子(包括药物和有机材料)至关重要,为开发更高效、更具选择性的催化过程提供了见解(Laidaoui 等人,2016)。

属性

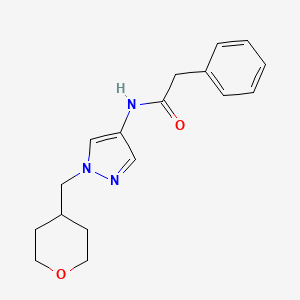

IUPAC Name |

3-bromo-4-[(4-fluorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMJOHMWJVVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-fluoro-benzyloxy)-benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)

![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)

![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)

![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)